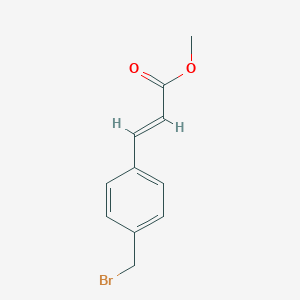

Methyl 3-(4-bromomethyl)cinnamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRCGGBALFGALF-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-99-6, 88738-86-7 | |

| Record name | 2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (E)-4-(Bromomethyl)cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(4-bromomethyl)cinnamate from p-Tolualdehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Methyl 3-(4-bromomethyl)cinnamate, a valuable intermediate in pharmaceutical and organic synthesis.[1][2] The synthesis is a two-step process commencing from p-tolualdehyde, involving an initial olefination reaction to form an α,β-unsaturated ester, followed by a selective benzylic bromination. This document outlines the experimental procedures, data, and visualizations to facilitate the successful replication and understanding of this synthetic route.

Synthetic Pathway Overview

The synthesis of this compound from p-tolualdehyde is achieved through two sequential reactions:

-

Horner-Wadsworth-Emmons Reaction: p-Tolualdehyde is reacted with a phosphonate ylide, typically generated from trimethyl phosphonoacetate, to yield Methyl (E)-4-methylcinnamate. This reaction is highly stereoselective, predominantly forming the E-isomer.

-

Benzylic Bromination: The methyl group of Methyl (E)-4-methylcinnamate is selectively brominated at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), to afford the final product, Methyl (E)-3-(4-bromomethyl)cinnamate.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl (E)-4-methylcinnamate

This procedure details the synthesis of the intermediate compound, Methyl (E)-4-methylcinnamate, via the Horner-Wadsworth-Emmons reaction.

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Materials:

-

p-Tolualdehyde

-

Trimethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

Deionized water

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of trimethyl phosphonoacetate (1.05 equivalents) in anhydrous THF to the sodium hydride suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of p-tolualdehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethanol/water mixture to afford Methyl (E)-4-methylcinnamate as a white to pale yellow solid.

Step 2: Synthesis of Methyl (E)-3-(4-bromomethyl)cinnamate

This protocol details the selective benzylic bromination of the intermediate to yield the final product.

References

An In-depth Technical Guide on the Chemical Properties and Reactivity of Methyl 3-(4-bromomethyl)cinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-bromomethyl)cinnamate is a bifunctional organic compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring both a reactive benzylic bromide and an α,β-unsaturated ester, makes it a versatile building block for the synthesis of more complex molecules. Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making this compound a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of this compound, with a focus on detailed experimental protocols and its role as a precursor in the synthesis of biologically active molecules.

Chemical Properties

This compound is a solid at room temperature with a pale yellow appearance. It is soluble in a range of organic solvents, including chloroform, dimethyl sulfoxide (DMSO), ethyl acetate, and methanol. A summary of its key chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁BrO₂ | |

| Molecular Weight | 255.11 g/mol | |

| Melting Point | 62-63 °C | |

| Boiling Point | 333.9 ± 22.0 °C (Predicted) | |

| Density | 1.418 ± 0.06 g/cm³ (Predicted) | |

| CAS Number | 88738-86-7 | |

| IUPAC Name | methyl (2E)-3-[4-(bromomethyl)phenyl]prop-2-enoate |

Synthesis

A common and effective method for the synthesis of this compound involves a multi-step process starting from p-tolualdehyde. This synthetic route is outlined below and detailed in the experimental protocol section.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure published in the European Journal of Medicinal Chemistry.

Step 1: Synthesis of Methyl p-tolylacrylate from p-Tolualdehyde

-

To a solution of p-tolualdehyde in a suitable solvent, add thionyl chloride at 0 °C and stir for 1 hour.

-

Add methanol to the reaction mixture and heat at 65 °C for 4 hours.

-

After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield methyl p-tolylacrylate.

Step 2: Bromination of Methyl p-tolylacrylate

-

Dissolve methyl p-tolylacrylate in carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) to the solution.

-

Heat the reaction mixture at an appropriate temperature for 2 hours.

-

Upon completion of the reaction, cool the mixture and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the benzylic bromide, which is a good leaving group and highly susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a wide variety of functional groups at the 4-position of the phenyl ring, making it a valuable intermediate for the synthesis of diverse chemical libraries.

Caption: Nucleophilic substitution reactions of this compound.

Experimental Protocols for Nucleophilic Substitution Reactions

The following are generalized protocols for the reaction of this compound with common nucleophiles. Researchers should optimize reaction conditions based on the specific nucleophile and desired product.

1. Reaction with Amines (Synthesis of Amine Derivatives)

-

Dissolve this compound in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add an excess of the desired primary or secondary amine to the solution. A base, such as potassium carbonate or triethylamine, may be added to neutralize the HBr formed during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

2. Reaction with Thiols (Synthesis of Thioether Derivatives)

-

Dissolve this compound in a polar aprotic solvent like DMF.

-

Add the desired thiol and a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to the solution.

-

Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the resulting thioether by column chromatography.

3. Reaction with Alkoxides (Williamson Ether Synthesis)

-

Prepare the alkoxide by reacting the corresponding alcohol with a strong base like sodium hydride (NaH) in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere.

-

Add a solution of this compound in the same solvent to the alkoxide solution at room temperature.

-

Stir the reaction mixture until the starting material is fully consumed.

-

Carefully quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ether product via column chromatography.

Biological Relevance and Potential Applications

Cinnamic acid derivatives have been extensively studied for their therapeutic potential, with research highlighting their ability to modulate key signaling pathways involved in various diseases, particularly cancer and inflammatory disorders.

Inhibition of NF-κB and Protein Kinase Signaling Pathways

The nuclear factor-kappa B (NF-κB) and various protein kinase signaling pathways are critical regulators of cellular processes such as inflammation, cell proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers and inflammatory diseases. Cinnamic acid derivatives have been shown to inhibit the activation of NF-κB and modulate the activity of several protein kinases, thereby exerting anti-inflammatory and anti-proliferative effects. The cinnamoyl scaffold provides a valuable starting point for the design of novel inhibitors targeting these pathways.

Caption: General inhibitory action of cinnamic acid derivatives on signaling pathways.

The versatile reactivity of this compound allows for the synthesis of a diverse library of cinnamic acid derivatives. By reacting it with various nucleophiles, researchers can systematically modify the structure to optimize biological activity and explore structure-activity relationships (SAR). This makes it a valuable tool in drug discovery and development for identifying potent and selective inhibitors of therapeutic targets.

Conclusion

This compound is a highly useful and reactive intermediate in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, particularly nucleophilic substitution reactions at the benzylic position. This reactivity, combined with the known biological activities of the cinnamic acid scaffold, positions this compound as a valuable starting material for the development of novel drug candidates targeting signaling pathways implicated in cancer and inflammation. The experimental protocols provided in this guide serve as a foundation for researchers to explore the rich chemistry of this versatile building block.

In-Depth Technical Guide to Methyl 3-(4-(bromomethyl)phenyl)acrylate (CAS Number: 946-99-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-(bromomethyl)phenyl)acrylate, with CAS number 946-99-6, is a functionalized cinnamate ester of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring a reactive benzylic bromide and an α,β-unsaturated ester, makes it a versatile intermediate for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and its role in significant synthetic pathways.

Physical and Chemical Properties

The physical and chemical properties of Methyl 3-(4-(bromomethyl)phenyl)acrylate are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Chemical Name | Methyl 3-(4-(bromomethyl)phenyl)acrylate | [1] |

| Synonyms | Methyl 3-(4-bromomethyl)cinnamate, (E)-methyl 3-(4-(bromomethyl)phenyl)acrylate | [1] |

| CAS Number | 946-99-6 | [1] |

| Molecular Formula | C₁₁H₁₁BrO₂ | [2] |

| Molecular Weight | 255.11 g/mol | [2] |

| Appearance | Light yellow crystalline powder/solid | [1] |

| Melting Point | 62-63 °C | [1] |

| Boiling Point | 333.9 ± 22.0 °C (Predicted) | [1] |

| Density | 1.418 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in chloroform, DMSO, ethyl acetate, and methanol. | [3] |

| Storage | Store in a cool, dry, dark place under an inert atmosphere (2-8 °C). | [1] |

Spectral Data

The structural elucidation of Methyl 3-(4-(bromomethyl)phenyl)acrylate is confirmed by various spectroscopic methods. The following tables provide an overview of the expected spectral data.

3.1. ¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | Vinylic proton |

| ~7.50 | d | 2H | Aromatic protons |

| ~7.40 | d | 2H | Aromatic protons |

| ~6.45 | d | 1H | Vinylic proton |

| ~4.50 | s | 2H | -CH₂Br |

| ~3.80 | s | 3H | -OCH₃ |

3.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (ester) |

| ~144 | Vinylic carbon |

| ~138 | Aromatic quaternary carbon |

| ~135 | Aromatic quaternary carbon |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~118 | Vinylic carbon |

| ~52 | -OCH₃ |

| ~32 | -CH₂Br |

3.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2850 | C-H stretching (aliphatic and aromatic) |

| ~1710-1730 | C=O stretching (α,β-unsaturated ester) |

| ~1630 | C=C stretching (alkene) |

| ~1600, ~1450 | C=C stretching (aromatic) |

| ~1250, ~1170 | C-O stretching (ester) |

| ~1200 | C-Br stretching |

3.4. Mass Spectrometry (MS)

| m/z | Assignment |

| 254/256 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 175 | [M-Br]⁺ |

| 145 | [M-Br-CH₂O]⁺ |

| 115 | [C₉H₇]⁺ |

Experimental Protocols

4.1. Synthesis of Methyl 3-(4-(bromomethyl)phenyl)acrylate

This protocol outlines a common synthetic route starting from p-tolualdehyde.

-

Step 1: Wittig or Horner-Wadsworth-Emmons Reaction. p-Tolualdehyde is reacted with a suitable phosphorus ylide (e.g., from trimethyl phosphonoacetate in the presence of a base like sodium methoxide) to form methyl 3-(p-tolyl)acrylate.

-

Step 2: Radical Bromination. The resulting methyl 3-(p-tolyl)acrylate is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) in a non-polar solvent like carbon tetrachloride. The reaction mixture is typically refluxed until completion.

-

Purification: The crude product is then purified by recrystallization or column chromatography to yield the final product.

A generalized workflow for this synthesis is presented below.

4.2. Determination of Physical Properties

-

Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

-

Solubility: The solubility is determined by adding a small amount of the compound to a test tube containing the solvent of interest. The mixture is agitated, and the solubility is observed at room temperature.

-

Spectroscopic Analysis: NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Mass spectra are recorded using an electron ionization (EI) mass spectrometer.

Applications in Synthesis

Methyl 3-(4-(bromomethyl)phenyl)acrylate is a key intermediate in the synthesis of the antiplatelet agent Ozagrel. Ozagrel is a thromboxane A₂ synthase inhibitor, which plays a role in the arachidonic acid cascade. The benzylic bromide of the title compound allows for nucleophilic substitution with imidazole, followed by hydrolysis of the methyl ester to yield Ozagrel.

Signaling Pathway

The end-product synthesized from Methyl 3-(4-(bromomethyl)phenyl)acrylate, Ozagrel, inhibits thromboxane A₂ synthase. This enzyme is a critical component of the arachidonic acid signaling pathway, which is involved in inflammation and platelet aggregation. The diagram below illustrates the mechanism of action of Ozagrel in this pathway.

Safety Information

Methyl 3-(4-(bromomethyl)phenyl)acrylate is classified as an irritant (Xi). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Methyl 3-(4-(bromomethyl)phenyl)acrylate is a valuable and versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. Its well-defined physical and chemical properties, along with established synthetic routes, make it a reliable building block for the creation of complex molecules with important biological activities. This guide provides essential technical information for researchers and developers working with this compound.

References

Spectroscopic Profile of Methyl 3-(4-bromomethyl)cinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-(4-bromomethyl)cinnamate (CAS No. 946-99-6). The information detailed herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document presents predicted spectroscopic data based on the analysis of structurally similar compounds, alongside detailed experimental protocols for acquiring such data.

Compound Information

| Property | Value |

| IUPAC Name | methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate[1] |

| Synonyms | Methyl (E)-4-(Bromomethyl)cinnamate, 4-Bromomethylcinnamic acid methyl ester |

| CAS Number | 946-99-6[2][3] |

| Molecular Formula | C₁₁H₁₁BrO₂[2] |

| Molecular Weight | 255.11 g/mol [1][2] |

| Physical State | Solid[4] |

| Melting Point | 57-60 °C[4] |

Predicted Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, the following tables provide predicted data based on established values for cinnamate derivatives and related compounds. These tables serve as a robust guide for spectral interpretation.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | H-α (vinylic) |

| ~7.50 | d | 2H | Ar-H (ortho to CH=CH) |

| ~7.40 | d | 2H | Ar-H (ortho to CH₂Br) |

| ~6.40 | d | 1H | H-β (vinylic) |

| ~4.50 | s | 2H | -CH₂Br |

| ~3.80 | s | 3H | -OCH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C=O (ester) |

| ~144.0 | C-α (vinylic) |

| ~139.0 | Ar-C (quaternary, attached to CH₂Br) |

| ~134.0 | Ar-C (quaternary, attached to C=C) |

| ~129.5 | Ar-CH (ortho to CH₂Br) |

| ~128.5 | Ar-CH (ortho to CH=CH) |

| ~118.0 | C-β (vinylic) |

| ~52.0 | -OCH₃ |

| ~32.0 | -CH₂Br |

IR (Infrared) Spectroscopy

Sample Preparation: KBr Pellet (Predicted)

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic and vinylic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |

| ~1250, ~1170 | Strong | C-O stretch (ester) |

| ~980 | Strong | =C-H bend (trans-alkene) |

| ~690 | Strong | C-Br stretch |

MS (Mass Spectrometry)

Ionization Method: Electron Ionization (EI) (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 254/256 | Moderate | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 175 | High | [M - Br]⁺ |

| 147 | Moderate | [M - Br - CO]⁺ or [C₁₀H₉O]⁺ |

| 115 | High | [C₉H₇]⁺ (indenyl cation) |

| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following sections detail standardized procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts for all signals in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a mixture of approximately 1-2 mg of the solid sample with 100-200 mg of dry KBr powder.

-

Pellet Formation: Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: Record a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV to generate charged fragments.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: Detect the ions and generate a mass spectrum that plots relative abundance against m/z.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in chemical structure elucidation.

References

An In-depth Technical Guide to the Key Reactions of Methyl 3-(4-bromomethyl)cinnamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-bromomethyl)cinnamate is a versatile bifunctional molecule increasingly recognized for its utility as a key intermediate in organic synthesis. Its structure, featuring a reactive benzylic bromide and an α,β-unsaturated ester, allows for a diverse range of chemical transformations. This guide provides a detailed overview of its core reactions, supported by experimental data and protocols, to empower researchers in leveraging this compound for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development. The presence of the bromomethyl group makes it an excellent substrate for nucleophilic substitution, while the cinnamate moiety can participate in various palladium-catalyzed cross-coupling reactions.[1]

Core Reactivity and Applications

The primary reactivity of this compound is centered around the C-Br bond of the bromomethyl group. This benzylic bromide is highly susceptible to nucleophilic attack, making it an ideal precursor for introducing a variety of functional groups. This reactivity has been harnessed in the synthesis of numerous biologically active molecules, including thromboxane A2 synthase inhibitors like Ozagrel.[2]

Key Reactions and Experimental Protocols

This section details the principal reactions of this compound, providing structured data and methodologies for their practical application.

Nucleophilic Substitution Reactions

The benzylic bromide functionality of this compound is readily displaced by a wide range of nucleophiles. This SN2 reaction is a cornerstone of its synthetic utility, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.

A prominent application of this compound is in the synthesis of Ozagrel, a thromboxane A2 synthase inhibitor. The key step involves a nucleophilic substitution reaction with imidazole.[2]

Reaction Scheme:

References

The Pharmacological Potential of Cinnamic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants, and its derivatives have emerged as a promising class of bioactive compounds with a wide spectrum of pharmacological activities. Their versatile chemical structure allows for modifications that can enhance their therapeutic properties, making them attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the key biological activities of cinnamic acid derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anticancer Activity

Cinnamic acid derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer mechanisms are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer-related signaling pathways.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cinnamic acid derivatives against different human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Cinnamic acid | HT-144 (Melanoma) | 2400 | [1] |

| Compound 5 (Cinnamic acid analog) | A-549 (Lung) | 10.36 | [2] |

| Methyl-substituted amide cpd 1 | A-549 (Lung) | 11.38 | [2] |

| Methyl-substituted amide cpd 9 | A-549 (Lung) | 11.06 | [2] |

| Harmicine-cinnamic acid hybrid 36d | HepG2 (Liver) | 3.11 | [3] |

| Harmicine-cinnamic acid hybrid 36e | HepG2 (Liver) | 2.19 | [3] |

| Harmicine-cinnamic acid hybrid 36f | HepG2 (Liver) | 0.74 | [3] |

| Cinnamic acid-progenone hybrid 53f | A549, H157, HepG2, MCF-7, HL-60 | 3.1-8.9 | [3] |

| Cinnamic acid-progenone hybrid 53g | A549, H157, HepG2, MCF-7, HL-60 | 2.8-9.5 | [3] |

| β-carboline/N-hydroxycinnamamide 55g | Bel7402 (Hepatocellular Carcinoma) | 1.03 | [3] |

| β-carboline/N-hydroxycinnamamide 55h | Bel7402 (Hepatocellular Carcinoma) | 2.15 | [3] |

| β-carboline/N-hydroxycinnamamide 55k | Bel7402 (Hepatocellular Carcinoma) | 3.24 | [3] |

| β-carboline/N-hydroxycinnamamide 55l | Bel7402 (Hepatocellular Carcinoma) | 2.71 | [3] |

| β-carboline/N-hydroxycinnamamide 55o | Bel7402 (Hepatocellular Carcinoma) | 0.96 | [3] |

| β-carboline/N-hydroxycinnamamide 55p | Bel7402 (Hepatocellular Carcinoma) | 0.85 | [3] |

| Cinnamic acyl sulfonamide 56a | MCF-7 (Breast) | 0.17 µg/mL | [3] |

| 6-Cinnamoyl-4-arylaminothienopyrimidine 59e | A549 (Lung), HeLa (Cervical) | 0.04, 0.004 | [3] |

| 6-Cinnamoyl-4-arylaminothienopyrimidine 59g | HeLa (Cervical) | 0.033 | [3] |

| Cinnamic acid ester/amide derivative 5 | HeLa, K562, Fem-x, MCF-7 | 42-166 | [4] |

| Cinnamic acid derivative 4ii | HT-29, A-549, OAW-42, MDA-MB-231, HeLa | < 200 | [5] |

Apoptosis Induction Pathway

Many cinnamic acid derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often mediated through the modulation of key proteins in the apoptotic signaling cascade. For instance, some derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[6]

Antimicrobial Activity

Cinnamic acid and its derivatives exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, making them potential alternatives to conventional antibiotics, especially in the face of growing antimicrobial resistance.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of different cinnamic acid derivatives against a range of microorganisms.

| Compound/Derivative | Microorganism | MIC | Reference |

| Cinnamic acid | E. coli | >5.0 mM | [7] |

| Cinnamic acid | S. aureus | >5.0 mM | [7] |

| Cinnamic acid | M. tuberculosis H37Rv | 250-675 µM | [7] |

| Cinnamic acid | C. albicans | 405 µM | [7] |

| 4-Methoxycinnamic acid | Various bacteria and fungi | 50.4 - 449 µM | [8] |

| 4-Coumaric acid | M. tuberculosis H37Rv | 244 µM | [8] |

| Sinapic acid | S. aureus 209 | 558 µM | [8] |

| Sinapic acid | S. pyogenes 10535 | 558 µM | [8] |

| Butyl cinnamate | C. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | 626.62 µM | [9] |

| 4-isopropylbenzylcinnamide | S. aureus, S. epidermidis, P. aeruginosa | 458.15 µM | [9] |

| 1-cinnamoylpyrrolidine | E. coli, P. aeruginosa, S. aureus, B. subtilis, MRSA | 0.5 mg/mL | [10] |

| Nitrocinnamate compounds | B. subtilis, E. coli | 79.4 - 89.1 µg/mL | [10] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cinnamic acid derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways and enzymes.

Quantitative Anti-inflammatory Data

The following table includes IC50 values for the inhibition of key inflammatory enzymes by cinnamic acid derivatives.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Cinnamic acid hexylamide 9 | COX-2 | 3.0 ± 0.3 | [11] |

| Cinnamic acid hexylamide 10 | COX-2 | 2.4 ± 0.6 | [11] |

| Cinnamic acid hexylamide 23 | COX-2 | 1.09 ± 0.09 | [11] |

| 1,3-Dihydro-2H-indolin-2-one derivative 4e | NO production | 13.51 ± 0.48 | [12] |

| 1,3-Dihydro-2H-indolin-2-one derivative 9d | NO production | 10.03 ± 0.27 | [12] |

NF-κB Signaling Pathway Inhibition

A primary mechanism underlying the anti-inflammatory effects of cinnamic acid derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, cinnamic acid derivatives can reduce the production of inflammatory mediators.

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. Cinnamic acid derivatives are effective antioxidants that can neutralize free radicals and modulate cellular antioxidant defense systems.

Quantitative Antioxidant Data

The antioxidant capacity of cinnamic acid derivatives is often evaluated using various assays, with the results expressed as IC50 or SC50 (scavenging concentration) values.

| Compound/Derivative | Assay | IC50/SC50 (µM) | Reference |

| Cinnamic acid | DPPH | 0.18 µg/mL | [13] |

| Cinnamyl acetate | DPPH | 0.16 µg/mL | [13] |

| Cinnamic acid derivative 2 | DPPH | 46 | [14] |

| Cinnamic acid derivative 4 | DPPH | 42 | [14] |

| Cinnamic acid derivative 8 | DPPH | 42 | [14] |

| Cinnamic acid derivative 10 | DPPH | 37 | [14] |

| Cinnamic acid derivative 13 | DPPH | 41 | [14] |

| Rosmarinic acid | DPPH | > Caffeic acid | [15] |

| Caffeic acid | DPPH | > Ferulic acid | [15] |

| Ferulic acid | DPPH | - | [15] |

| 3,5-dihydroxy benzoic acid | ABTS | > Gentisic acid | [15] |

| Gentisic acid | ABTS | > 3,4-dihydroxybenzoic acid | [15] |

| 3,4-dihydroxybenzoic acid | ABTS | > Gallic acid | [15] |

Nrf2-ARE Signaling Pathway Activation

In addition to direct radical scavenging, cinnamic acid derivatives can enhance the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Neuroprotective Effects

Emerging evidence suggests that cinnamic acid derivatives possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Their mechanisms of action in the central nervous system are diverse and include antioxidant, anti-inflammatory, and anti-apoptotic effects. Some derivatives have been shown to modulate signaling pathways crucial for neuronal survival and function, such as the MAPK pathway.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the cinnamic acid derivative in culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a period of 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Detailed Protocol:

-

Reagent Preparation: Prepare a stock solution of the cinnamic acid derivative in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound at various concentrations. Add the DPPH solution to initiate the reaction. Include a blank (solvent only) and a positive control (a known antioxidant like ascorbic acid or Trolox).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Detailed Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

-

Serial Dilution of Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the cinnamic acid derivative in the broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

COX-2 Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins during inflammation.

Detailed Protocol:

-

Reagent Preparation: Prepare a reaction buffer, a solution of the substrate (arachidonic acid), and a solution of the COX-2 enzyme.

-

Inhibitor Pre-incubation: In a suitable reaction vessel (e.g., microplate well), add the reaction buffer, the COX-2 enzyme, and the cinnamic acid derivative at various concentrations. Incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Reaction Termination and Detection: After a specific incubation time, stop the reaction and measure the amount of prostaglandin produced. This can be done using various methods, such as an enzyme immunoassay (EIA) or by detecting a fluorescent product generated from a probe that reacts with the prostaglandin.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value from a dose-response curve.[4][11]

Nitric Oxide Synthase (NOS) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of nitric oxide synthase, an enzyme responsible for the production of nitric oxide (NO), a key inflammatory mediator.

Detailed Protocol:

-

Sample Preparation: Prepare cell or tissue lysates containing NOS activity.

-

Reaction Mixture: In a microplate, combine the sample, a reaction buffer containing necessary cofactors (e.g., NADPH, L-arginine), and the cinnamic acid derivative at various concentrations.

-

Incubation: Incubate the reaction mixture to allow for the enzymatic production of NO.

-

Nitrite/Nitrate Detection: The NO produced is rapidly converted to nitrite and nitrate. The total amount of nitrite and nitrate is measured using the Griess reagent, which forms a colored product that can be quantified spectrophotometrically at around 540 nm. Nitrate is first reduced to nitrite before the Griess reaction.

-

Data Analysis: Calculate the percentage of NOS inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value from a dose-response curve.[17][18]

Conclusion

Cinnamic acid and its derivatives represent a rich source of pharmacologically active compounds with significant potential in the development of new therapies for a range of diseases, including cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore and harness the therapeutic benefits of this versatile class of natural products. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to translate their promising in vitro activities into clinical applications.

References

- 1. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biomedres.us [biomedres.us]

- 14. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Stability and Storage of Methyl 3-(4-bromomethyl)cinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-bromomethyl)cinnamate is a key intermediate in the synthesis of a variety of pharmaceutical compounds and functionalized organic molecules. Ensuring the stability and purity of this reagent is critical for the successful outcome of subsequent synthetic steps and the quality of the final products. This technical guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and potential degradation pathways of this compound. Furthermore, it outlines standardized experimental protocols for stability testing based on international guidelines to ensure its integrity throughout its lifecycle in a research and development setting.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 946-99-6 |

| Molecular Formula | C₁₁H₁₁BrO₂ |

| Molecular Weight | 255.11 g/mol |

| Appearance | White to light yellow crystalline solid |

| Flash Point | ~190°C |

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to prevent the degradation of this compound. The following conditions are recommended based on available safety data sheets and chemical supplier information.

| Parameter | Recommended Condition | Rationale |

| Temperature | 15–25°C or 2–8°C | To minimize thermal degradation and potential side reactions. |

| Light | Store in the dark, in amber glass containers. | The cinnamate moiety is susceptible to photodegradation. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | To prevent hydrolysis from atmospheric moisture and oxidation. |

| Location | Cool, dry, well-ventilated area. | To ensure a stable environment and prevent moisture uptake. |

Incompatible Materials: To prevent decomposition and the release of bromide, isolate the compound from:

-

Strong oxidizing agents

-

Strong bases

-

Active metals

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be anticipated: photodegradation of the cinnamate double bond and hydrolysis of the benzylic bromide.

Experimental Protocols for Stability Testing

The following protocols are based on the ICH Q1A (R2) guidelines for stability testing of new drug substances and are intended as a template for researchers.[1][2][3][4][5]

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate the intact parent compound from its potential degradation products.

| Parameter | Recommended Starting Conditions |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |

| Detection | UV at the λmax of this compound |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.

| Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24-48 hours. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for 2-24 hours. |

| Oxidative Degradation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store protected from light at room temperature for 24 hours. |

| Thermal Degradation | Store the solid compound at 60-80°C for up to one week. |

| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

Long-Term Stability Study

A long-term stability study under recommended storage conditions provides data on the re-test period or shelf life.

Conclusion

While specific quantitative stability data for this compound is not extensively available in the public domain, a robust stability and storage plan can be established based on its chemical structure and information on related compounds. The primary degradation concerns are photodegradation and hydrolysis. Adherence to the recommended storage conditions of a cool, dry, and dark environment in a tightly sealed container is critical. For drug development professionals, the implementation of a comprehensive stability testing program, as outlined in this guide and based on ICH guidelines, is essential to ensure the quality, safety, and efficacy of any downstream products derived from this important synthetic intermediate.

References

- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 2. database.ich.org [database.ich.org]

- 3. youtube.com [youtube.com]

- 4. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Molecular weight and formula of Methyl 3-(4-bromomethyl)cinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-bromomethyl)cinnamate is an organic compound that serves as a valuable intermediate in organic synthesis and medicinal chemistry.[1] Its structure, featuring a reactive bromomethyl group on the phenyl ring of a methyl cinnamate backbone, makes it a versatile building block for the synthesis of more complex molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications in drug development, including its relationship with relevant biological signaling pathways.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₁H₁₁BrO₂ and a molecular weight of 255.11 g/mol .[1][3] A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₁H₁₁BrO₂ |

| Molecular Weight | 255.11 g/mol |

| CAS Number | 88738-86-7 |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 58-63 °C |

| Boiling Point | 163 °C at 0.1 mmHg |

| Maximum Absorption | 286 nm |

| Solubility | Soluble in Methanol |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the bromination of methyl cinnamate or condensation reactions.[1] A common and effective method for preparing (E)-alkenes like this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[2][4] This reaction involves the use of a stabilized phosphonate ylide, which typically yields the E-isomer with high selectivity.[2][3]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol outlines the synthesis of this compound starting from 4-(bromomethyl)benzaldehyde and a phosphonate reagent.

Materials:

-

4-(bromomethyl)benzaldehyde

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH) or other suitable base (e.g., NaOMe, KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the mixture to 0 °C in an ice bath. To this suspension, add triethyl phosphonoacetate (1.0 equivalent) dropwise via a syringe. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. This process forms the phosphonate ylide.

-

Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Dissolve 4-(bromomethyl)benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to obtain pure this compound.

Applications in Drug Development and Potential Biological Activity

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[5] Notably, it is utilized in the production of Ozagrel, a thromboxane A2 synthase inhibitor used for treating acute ischemic stroke.[6] The reactive bromomethyl group allows for nucleophilic substitution, enabling the attachment of various pharmacophores to the cinnamate scaffold.[1]

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of cinnamic acid derivatives is known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][7] These activities are often attributed to the modulation of key inflammatory and cell survival signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8]

Potential Signaling Pathway Interactions

Cinnamic acid derivatives have been shown to interfere with the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and cell survival proteins.[9] They can also modulate the activity of MAPKs (such as ERK, JNK, and p38), which are involved in cellular responses to a variety of stimuli and play a critical role in inflammation and cancer.[7][8] The potential inhibitory effects of cinnamic acid derivatives on these pathways are illustrated below.

Disclaimer: The signaling pathway diagram represents the general mechanism of action for the broader class of cinnamic acid derivatives. Specific studies on the direct interaction of this compound with these pathways are limited.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new therapeutic agents. Its well-defined chemical properties and versatile reactivity make it an important tool for medicinal chemists. Further research into the specific biological targets and mechanisms of action of its derivatives will likely uncover new opportunities for drug discovery.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Inhibition of c-kit receptor tyrosine kinase activity by STI 571, a selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration [mdpi.com]

- 8. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

An In-depth Technical Guide to Methyl (E)-3-(4-(bromomethyl)phenyl)propenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (E)-3-(4-(bromomethyl)phenyl)propenoate, a cinnamate derivative, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a reactive benzylic bromide and a Michael acceptor, making it a valuable building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in the development of novel therapeutic agents.

The IUPAC name for this compound is methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate . It is also known by other names such as (E)-4-(Bromomethyl)cinnamic Acid Methyl Ester.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for methyl (E)-3-(4-(bromomethyl)phenyl)propenoate is presented below. This data is essential for its identification, characterization, and use in quantitative experimental work.

| Property | Value |

| CAS Number | 88738-86-7, 946-99-6 |

| Molecular Formula | C₁₁H₁₁BrO₂ |

| Molecular Weight | 255.11 g/mol |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 58-62 °C |

| Boiling Point | 163 °C at 0.1 mmHg |

| Solubility | Soluble in methanol, chloroform, DMSO, and ethyl acetate. |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.66 (d, J=16.0 Hz, 1H), 7.49 (d, J=8.2 Hz, 2H), 7.41 (d, J=8.2 Hz, 2H), 6.43 (d, J=16.0 Hz, 1H), 4.50 (s, 2H), 3.81 (s, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 167.0, 143.6, 139.9, 134.8, 129.8, 128.4, 118.9, 51.8, 32.4 |

| IR (KBr, cm⁻¹) | 1715 (C=O), 1635 (C=C), 1210 (C-O), 615 (C-Br) |

| Mass Spec (EI) | m/z: 254/256 [M]⁺, 175 [M-Br]⁺, 145, 115 |

Experimental Protocols

The synthesis of methyl (E)-3-(4-(bromomethyl)phenyl)propenoate can be achieved through a multi-step process from readily available starting materials. Below are detailed experimental protocols for a common synthetic route.

Synthesis of Methyl (E)-3-(p-tolyl)acrylate

This initial step involves a Horner-Wadsworth-Emmons reaction to form the cinnamate backbone.

-

Materials: p-Tolualdehyde, trimethyl phosphonoacetate, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.05 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, a solution of trimethyl phosphonoacetate (1.05 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes.

-

The mixture is cooled back to 0 °C, and a solution of p-tolualdehyde (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the addition of water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford methyl (E)-3-(p-tolyl)acrylate as a white solid.

-

Synthesis of Methyl (E)-3-(4-(bromomethyl)phenyl)propenoate

The final step is a radical bromination of the methyl group on the tolyl ring.

-

Materials: Methyl (E)-3-(p-tolyl)acrylate, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄).

-

Procedure:

-

A mixture of methyl (E)-3-(p-tolyl)acrylate (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN in CCl₄ is heated to reflux (approximately 77 °C).

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.

-

The succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield methyl (E)-3-(4-(bromomethyl)phenyl)propenoate as a crystalline solid.

-

Applications in Drug Development & Synthetic Workflows

Methyl (E)-3-(4-(bromomethyl)phenyl)propenoate is a key intermediate in the synthesis of various biologically active compounds. The presence of two distinct reactive sites allows for its use in constructing molecular scaffolds with diverse functionalities.

One notable application is in the synthesis of novel inhibitors of protein tyrosine phosphatases (PTPs), which are important targets in drug discovery for diseases such as diabetes, obesity, and cancer. The bromomethyl group allows for the introduction of various functionalities through nucleophilic substitution, while the acrylate moiety can be further modified or act as a Michael acceptor.

Example Synthetic Workflow: Synthesis of a Potential PTP Inhibitor

The following workflow illustrates the use of methyl (E)-3-(4-(bromomethyl)phenyl)propenoate in the synthesis of a more complex molecule with potential therapeutic applications.

Safety and Handling

Methyl (E)-3-(4-(bromomethyl)phenyl)propenoate is a lachrymator and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Methyl (E)-3-(4-(bromomethyl)phenyl)propenoate is a valuable and versatile building block in organic synthesis. Its utility is particularly evident in the field of drug discovery, where it serves as a key intermediate for the generation of libraries of compounds for screening against various biological targets. The experimental protocols and data provided in this guide are intended to facilitate its synthesis and application in the research and development of new therapeutic agents.

Commercial Availability and Technical Profile of Methyl 3-(4-bromomethyl)cinnamate: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Methyl 3-(4-bromomethyl)cinnamate, a key intermediate in pharmaceutical synthesis, for researchers, scientists, and professionals in drug development. This document details the compound's properties, commercial suppliers, synthesis protocols, and its application in the synthesis of therapeutic agents, including the precursor to the antiplatelet drug Ozagrel.

Commercial Suppliers

This compound is readily available from a variety of chemical suppliers. Researchers can procure this intermediate from the following vendors, among others:

-

Smolecule

-

ChemicalBook

-

Shanghai Talent Chemical Co., Ltd.

-

CymitQuimica

-

Benepure Pharmaceutical Co., Ltd.

-

Oakwood Chemical

It is recommended to request certificates of analysis from suppliers to ensure purity and quality for research and development purposes.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁BrO₂ | [1] |

| Molecular Weight | 255.11 g/mol | [1] |

| CAS Number | 946-99-6 | [1] |

| Appearance | Light yellow crystalline powder | |

| Melting Point | 62-63 °C | |

| Boiling Point | 333.9 °C at 760 mmHg | |

| Density | 1.418 g/cm³ | |

| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate, Methanol |

Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of a suitable precursor, such as methyl 3-(p-tolyl)acrylate. The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN), is a common and effective method.

Experimental Protocol: Radical Bromination of Methyl 3-(p-tolyl)acrylate

The following protocol is based on a general procedure for benzylic bromination using NBS.

Materials:

-

Methyl 3-(p-tolyl)acrylate

-

N-Bromosuccinimide (NBS)

-

2,2'-azobis(isobutyronitrile) (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-(p-tolyl)acrylate in anhydrous carbon tetrachloride under an inert atmosphere.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Application in Drug Development: Synthesis of an Ozagrel Precursor

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Notably, it can be used to synthesize (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate, a direct precursor to Ozagrel. Ozagrel is a thromboxane A2 synthase inhibitor used for treating acute ischemic stroke.[2][3]

Experimental Protocol: Synthesis of (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate

The following protocol outlines the nucleophilic substitution reaction between this compound and imidazole.

Materials:

-

This compound

-

Imidazole

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Dissolve this compound in DMF in a round-bottom flask.

-

Add imidazole (1.2 equivalents) and potassium carbonate (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate.

Biological Significance of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These activities include anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The cinnamate scaffold serves as a versatile platform for the development of novel therapeutic agents targeting a variety of diseases. The functionalization of the cinnamic acid backbone, as exemplified by this compound, allows for the synthesis of diverse libraries of compounds for biological screening and drug discovery programs.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 3-(4-bromomethyl)cinnamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 3-(4-bromomethyl)cinnamate (CAS RN: 946-99-6), a key intermediate in the synthesis of pharmaceuticals and specialty polymers.[1][2][3] Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.

Chemical and Physical Properties

This compound is a white crystalline solid with a faint aromatic odor.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁BrO₂ | [3] |

| Molecular Weight | 255.11 g/mol | [3][4] |

| Appearance | White crystalline solid | [1] |

| Odor | Faint aromatic odor | [1] |

| Melting Point | 62-63 °C | [5] |

| Boiling Point | 333.9 °C at 760 mmHg | [5] |

| Flash Point | ~190 °C (combustible) | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its acute toxicity and irritant properties.[5]

GHS Hazard Classification: [5]

-

Acute toxicity - Oral (Category 4)

-

Acute toxicity - Dermal (Category 4)

-

Skin irritation (Category 2)

-

Eye irritation (Category 2)

-

Acute toxicity - Inhalation (Category 4)

-

Specific target organ toxicity – single exposure (Category 3)

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Handling and Storage Precautions

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Handling:

-

Ventilation: Use only outdoors or in a well-ventilated area.[5]

-

Personal Protective Equipment (PPE):

-

Hygiene: Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[5] Take off contaminated clothing and wash it before reuse.[5]

Storage:

-

Conditions: Store in a cool, dry, well-ventilated area.[1] Keep the container tightly closed.[5]

-

Containers: Store in sealed amber glass containers.[1]

-

Incompatible Materials: Isolate from strong oxidants, bases, and active metals to prevent decomposition and the release of bromide.[1][8]

-

Security: Store locked up.[5]

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed, get medical help.[5] Rinse mouth.[5] Undiluted intake may cause gastrointestinal discomfort, mucosal irritation, and systemic toxicity.[1] |

| Skin Contact | If on skin, wash with plenty of water.[5] If skin irritation occurs, get medical help.[5] |

| Eye Contact | If in eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do.[5] Continue rinsing.[5] |

| Inhalation | If inhaled, remove the person to fresh air and keep comfortable for breathing.[5] Get medical help if you feel unwell.[5] |

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.[9]

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Incompatible materials.

-

Incompatible Materials: Strong oxidants, bases, and active metals.[1][8]

-

Hazardous Decomposition Products: Upon decomposition, it may release bromide.[1]

Disposal Considerations

Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations.[5]

Visualizations

Safety and Handling Workflow

Caption: Workflow for safe handling of this compound.

Logical Relationship of Safety Precautions

Caption: Relationship between hazards and precautions for the compound.

Experimental Protocols: General Safety and Handling Methodology

While specific experimental protocols for toxicity testing of this compound are not publicly available, a general methodology for safe handling during laboratory use can be outlined as follows: